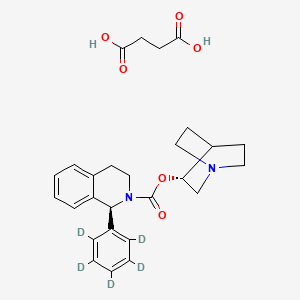

Solifenacin-d5 (succinate)

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C27H32N2O6 |

|---|---|

Molecular Weight |

485.6 g/mol |

IUPAC Name |

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-(2,3,4,5,6-pentadeuteriophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid |

InChI |

InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22-;/m0./s1/i1D,2D,3D,7D,8D; |

InChI Key |

RXZMMZZRUPYENV-BCZWPACGSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H]2C3=CC=CC=C3CCN2C(=O)O[C@H]4CN5CCC4CC5)[2H])[2H].C(CC(=O)O)C(=O)O |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthesis and Isotopic Labeling Methodologies of Solifenacin D5 Succinate

Approaches to Deuterium (B1214612) Incorporation in Organic Molecules

The introduction of deuterium into organic molecules can be achieved through various methods, which are broadly categorized into chemical and biocatalytic approaches. researchgate.net

Chemical Methods: Traditional chemical methods for introducing deuterium often involve the reduction of unsaturated bonds. This can be accomplished through hydrogenation using deuterium gas (D2) with a metal catalyst or by using deuterated metal hydrides like sodium borohydride (B1222165) (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4). researchgate.net Another approach is the hydrogen isotope exchange of carbon-hydrogen or carbon-halogen bonds, utilizing deuterium sources such as heavy water (²H2O) or D2 gas. researchgate.net While effective, these chemical methods can sometimes lack the high degree of site- and stereoselectivity that is often desired. researchgate.net

Biocatalytic Methods: Biocatalysis has emerged as a powerful alternative, offering high selectivity for deuterium incorporation. bohrium.com These methods often employ enzymes, such as NADH-dependent reductases, to catalyze the stereospecific introduction of deuterium. researchgate.netresearchgate.net Biocatalytic approaches can provide excellent chemo-, stereo-, and regioselectivity, making them highly valuable for the synthesis of complex, isotopically labeled molecules. bohrium.com

Stereoselective Deuteration Techniques

Achieving stereoselectivity in deuteration is crucial when synthesizing chiral molecules. While traditional chemical methods can sometimes struggle to provide high stereoselectivity, biocatalytic methods excel in this area. researchgate.net Enzymes, due to their inherent chirality, can catalyze reactions with a high degree of stereocontrol, leading to the formation of a specific enantiomer of the deuterated product. researchgate.netrsc.org

For instance, enantioselective deuteration of amino acids has been achieved using enzymes, although the scope and enantioselectivity can vary depending on the substrate and enzyme used. researchgate.net More advanced techniques involve the use of chiral metal complexes and organocatalysts, though these can also have limitations in terms of site- and stereoselectivity. researchgate.net A significant advancement in stereoselective deuteration is the use of NADH-dependent reductases, which can facilitate the asymmetric transfer of a deuterium atom to create a chiral center with high precision. researchgate.netresearchgate.net

Biocatalytic Deuteration Strategies

Biocatalytic deuteration offers a green and efficient route to isotopically labeled compounds. d-nb.info These strategies often leverage the high selectivity of enzymes to achieve precise deuterium incorporation under mild reaction conditions. chemrxiv.org

A key challenge in biocatalytic deuteration using NADH-dependent enzymes is the need for a deuterated cofactor, specifically [4-²H]-NADH. bohrium.com Traditional methods for regenerating this cofactor rely on sacrificial deuterated reductants. researchgate.net A more recent and cleaner approach involves H2-driven biocatalytic systems. researchgate.netresearchgate.net

In these systems, a hydrogenase enzyme is used to activate H2 gas, which serves as a clean reductant. researchgate.netd-nb.info The process is conducted in heavy water (²H2O), which acts as the deuterium source. The hydrogenase, often co-immobilized with an NAD+ reductase on a support material, facilitates the generation and recycling of [4-²H]-NADH. researchgate.netd-nb.info This method is atom-efficient and avoids the need for expensive deuterated substrates. d-nb.info The generated [4-²H]-NADH can then be used by a variety of NADH-dependent reductases to perform stereoselective deuteration of target molecules. researchgate.net

Table 1: Comparison of Cofactor Regeneration Strategies

| Feature | Sacrificial Reductant Method | H2-Driven Biocatalytic Method |

|---|---|---|

| Deuterium Source | Deuterated organic molecule (e.g., deuterated alcohol) | Heavy water (²H2O) |

| Reductant | Sacrificial organic molecule | Hydrogen gas (H2) |

| Atom Economy | Lower | Higher |

| Byproducts | Organic byproducts | Minimal to none |

| Cost-Effectiveness | Can be expensive due to deuterated substrates | More cost-effective due to use of H2 and ²H2O |

Enzyme-catalyzed reductive deuteration is a versatile technique for the asymmetric synthesis of deuterated compounds. bohrium.comresearchgate.net This method utilizes NADH-dependent reductases to catalyze the reduction of various functional groups, such as carbonyls (C=O), imines (C=N), and alkenes (C=C), with the concurrent incorporation of a deuterium atom from the [4-²H]-NADH cofactor. bohrium.comresearchgate.net

This approach offers several advantages:

High Selectivity: Enzymes provide excellent chemo-, regio-, and stereoselectivity. bohrium.com

Mild Reaction Conditions: The reactions are typically carried out under ambient temperature and pressure. bohrium.com

Broad Substrate Scope: A wide range of molecules can be deuterated using this method. bohrium.com

H2-Driven Biocatalytic Systems for Deuterated Cofactor Generation

Synthetic Pathways for Deuterated Solifenacin (B1663824) Precursors

The synthesis of deuterated Solifenacin involves the preparation of deuterated chiral intermediates, which are then incorporated into the final molecule. researchgate.net

Preparation of Deuterated Chiral Intermediates (e.g., Quinuclidinol-dX)

A key chiral intermediate in the synthesis of Solifenacin is (R)-3-quinuclidinol. nih.gov A biocatalytic approach has been successfully employed to produce a trideuterated version of this intermediate, (R)-[2,2,3-²H₃]-3-quinuclidinol. nih.gov

This synthesis utilizes a quinuclidinone reductase from Agrobacterium tumefaciens (AtQR). nih.gov The enzyme is combined with an H2-driven deuteration catalyst system in a heavy water (²H2O) medium. The protons on the carbon atom adjacent to the carbonyl group and the amine in the starting material, 3-quinuclidinone, exchange with the deuterium from the solvent. The AtQR enzyme then selectively transfers a deuterium atom to the (3R)-chiral center during the reduction of the carbonyl group. nih.gov

This biocatalytic reaction yields (R)-[2,2,3-²H₃]-3-quinuclidinol with high enantiomeric excess (>99% ee) and a high level of deuterium incorporation (>98%). nih.gov This deuterated intermediate can then be used in the subsequent steps to synthesize the final deuterated Solifenacin product. researchgate.netnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Solifenacin-d5 (succinate) |

| Solifenacin succinate (B1194679) |

| (R)-3-quinuclidinol |

| (R)-[2,2,3-²H₃]-3-quinuclidinol |

| 3-quinuclidinone |

| Sodium borohydride |

| Lithium aluminum deuteride |

| [4-²H]-NADH |

Isotopic Purity and Characterization of Deuterated Analogs

The isotopic purity of Solifenacin-d5 (succinate) is a critical parameter, ensuring its suitability as an internal standard for quantitative bioanalytical assays. caymanchem.com Commercially available Solifenacin-d5 (succinate) is typically offered with a high percentage of deuterated forms. For instance, suppliers often specify a purity of greater than 99% for deuterated forms (d1-d5). caymanchem.combiomol.com The isotopic enrichment for the deuterated analog, Solifenacin-d5, is also reported to be at least 98% deuterium. api-d.ca

Isotopic Purity Distribution of Solifenacin-d5 Hydrochloride

| Isotopologue | Normalized Intensity (%) |

| d0 | 0.01 |

| d1 | 0.01 |

| d2 | 0.02 |

| d3 | 0.09 |

| d4 | 0.00 |

| d5 | 99.87 |

| Data sourced from a Certificate of Analysis for Solifenacin-d5 Hydrochloride. lgcstandards.com |

General Specifications for Deuterated Solifenacin Analogs

| Specification | Value | Source |

| Isotopic Purity | >95% | lgcstandards.com |

| Isotopic Enrichment | 98% D | api-d.ca |

| HPLC Purity | >95% | api-d.calgcstandards.com |

| Deuterated Forms (d1-d5) | >99% | caymanchem.combiomol.com |

Analytical Techniques for Deuterium Content Determination

A suite of analytical techniques is employed to confirm the structural integrity and determine the deuterium content of Solifenacin-d5 and its analogs. These methods are essential for quality control and to ensure the reliability of the labeled compound as an internal standard in pharmacokinetic studies. medchemexpress.comresolvemass.ca

Mass Spectrometry (MS): This is a primary technique for determining isotopic purity. lgcstandards.com MS analysis confirms the molecular weight of the deuterated compound and allows for the quantification of the distribution of different isotopologues (d0, d1, d2, d3, d4, d5). lgcstandards.com The mass shift observed in the deuterated compound compared to its non-labeled counterpart provides direct evidence of successful deuterium incorporation. nih.gov Liquid chromatography coupled with mass spectrometry (LC-MS) is a robust and widely used method for determining isotopologue impurities in deuterated drugs, suitable for quality control laboratories. caymanchem.comacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to confirm the chemical structure of the deuterated compound. lgcstandards.com It can also provide information about the specific positions of the deuterium atoms within the molecule by observing the disappearance of proton signals at the sites of deuteration. scielo.org.mxacs.org

High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the chemical purity of the deuterated compound, ensuring that it is free from non-labeled solifenacin and other process-related impurities. lgcstandards.com

These analytical methods collectively provide a comprehensive characterization of deuterated solifenacin analogs, verifying their identity, purity, and the extent of isotopic labeling. lgcstandards.comacs.org

Application of Solifenacin D5 Succinate As an Internal Standard in Advanced Analytical Methods

Principles of Stable Isotope Internal Standards in Quantitative Analysis

In quantitative analytical chemistry, an internal standard is a compound added in a constant amount to samples, standards, and blanks to correct for the loss of analyte during sample processing and to compensate for variations in instrument response. jove.com Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for quantitative mass spectrometry. acanthusresearch.com These are compounds where one or more atoms have been replaced with their non-radioactive heavy isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.commusechem.com

The fundamental principle behind the use of a SIL-IS, like Solifenacin-d5, is that it is chemically and physically almost identical to the analyte of interest, in this case, Solifenacin (B1663824). acanthusresearch.com This near-identical behavior ensures that the SIL-IS and the analyte experience similar extraction efficiencies, ionization efficiencies in the mass spectrometer source, and fragmentation patterns. jove.commusechem.com Any variations that occur during sample preparation or analysis will theoretically affect both the analyte and the internal standard to the same extent. jove.com

By adding a known concentration of the SIL-IS to the sample at the earliest stage of the analytical process, the ratio of the analyte's signal to the internal standard's signal can be used for quantification. jove.com This ratio remains constant even if there is sample loss during extraction or fluctuations in the instrument's performance, leading to more accurate and precise measurements. jove.commusechem.com The mass difference between the analyte and the SIL-IS, which should ideally be three or more mass units for small molecules, allows the mass spectrometer to distinguish between the two compounds. acanthusresearch.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. This method is widely employed for the quantification of drugs and their metabolites in complex biological matrices such as plasma. ubbcluj.roijddr.inbioline.org.br In the context of Solifenacin analysis, LC-MS/MS methods utilizing Solifenacin-d5 as an internal standard have been extensively developed and validated. ijpsonline.comd-nb.infobioline.org.br

Method Development for Solifenacin and Solifenacin-d5 Quantification

The development of a robust LC-MS/MS method involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters to ensure sensitivity, selectivity, and efficiency.

The goal of chromatographic separation is to resolve the analyte and internal standard from other components in the sample matrix to minimize interference. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common approach.

Several studies have detailed the chromatographic conditions for Solifenacin and Solifenacin-d5 analysis. A frequently used stationary phase is a C18 column. bioline.org.brbioline.org.brmdpi.com For instance, one method utilized an Agilent Zorbax XDB C18 column (100 x 4.6 mm ID, 5µm) kept at 40°C. bioline.org.br Another employed a Gemini-NX C18 column (50 × 4.6 mm, 5 µm). d-nb.info

The mobile phase composition is critical for achieving good peak shape and retention times. A common mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous solution, often containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. bioline.org.brd-nb.info For example, a mobile phase of acetonitrile and water (80:20, v/v) acidified with formic acid has been used with a flow rate of 1 mL/min. bioline.org.br Another method employed a mobile phase of 5 mM ammonium formate (pH 3.0) and methanol (20:80 v/v) at a flow rate of 0.4 mL/min. d-nb.info These conditions typically result in short retention times, often around 1.2 to 1.7 minutes for both Solifenacin and Solifenacin-d5, allowing for high-throughput analysis. d-nb.infomdpi.comnih.gov

| Parameter | Example 1 | Example 2 | Example 3 |

| Column | Agilent Zorbax XDB C18 (100 x 4.6 mm, 5µm) bioline.org.br | Gemini-NX C18 (50 x 4.6 mm, 5 µm) d-nb.info | Thermo BDS Hypersil C8 (100 X 4.6 mm, 3.5 μm) researchgate.net |

| Mobile Phase | Acetonitrile:Water (80:20, v/v) with 0.1% Formic Acid bioline.org.br | 5 mM Ammonium Formate (pH 3.0):Methanol (20:80, v/v) d-nb.info | Acetonitrile:10mM Ammonium Formate (80:20 v/v) researchgate.net |

| Flow Rate | 1.0 mL/min bioline.org.br | 0.4 mL/min d-nb.info | 1.0 mL/min researchgate.net |

| Retention Time (Solifenacin) | ~2.5 min (total run time) bioline.org.br | ~1.2 min d-nb.info | 1.68 min nih.gov |

| Retention Time (Solifenacin-d5) | Not specified in this study | ~1.2 min d-nb.info | 1.67 min nih.gov |

Mass spectrometric detection for quantitative analysis is typically performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. bioline.org.brmdpi.com This mode offers high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

For Solifenacin and Solifenacin-d5, positive electrospray ionization (ESI+) is the commonly used ionization mode. bioline.org.brnih.gov The precursor ions correspond to the protonated molecules [M+H]⁺. For Solifenacin, the mass-to-charge ratio (m/z) of the precursor ion is typically around 363.2 to 363.4. ijddr.inbioline.org.br For Solifenacin-d5, due to the five deuterium atoms, the precursor ion m/z is around 368.14 to 368.4. ijddr.inbioline.org.br

Upon collision-induced dissociation, these precursor ions fragment into product ions. A common product ion for both Solifenacin and Solifenacin-d5 has an m/z of 110.1 or 110.2, while another reported product ion for Solifenacin is m/z 193.2 and for Solifenacin-d5 is m/z 198.2. ijddr.ind-nb.infonih.gov The specific MRM transitions are selected to maximize signal intensity and minimize background noise.

| Parameter | Example 1 | Example 2 | Example 3 |

| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov | Positive Electrospray Ionization (ESI+) bioline.org.br | Multiple Reaction Monitoring (MRM) positive mode d-nb.info |

| Solifenacin Transition (m/z) | 363.3 → 110.1 nih.gov | 363.4 → [Not specified] bioline.org.br | 363.2 → 193.2 d-nb.info |

| Solifenacin-d5 Transition (m/z) | 368.3 → 110.1 nih.gov | 368.4 → [Not specified] bioline.org.br | 368.2 → 198.2 d-nb.info |

| Spray Voltage | 4500 V nih.gov | 4500 V bioline.org.br | Not specified |

| Capillary Temperature | 380 °C nih.gov | Not specified | Not specified |

Chromatographic Separation Parameters (e.g., Column Selection, Mobile Phase Optimization)

Method Validation for Bioanalytical Applications

Once an LC-MS/MS method is developed, it must undergo rigorous validation to ensure its reliability for the intended application, such as the analysis of biological samples in pharmacokinetic or bioequivalence studies. This validation is performed in accordance with guidelines from regulatory authorities like the FDA. mdpi.com

A key aspect of method validation is demonstrating linearity, which is the ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. This is assessed by constructing a calibration curve using a series of standards with known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration, and a linear regression analysis is performed.

For the analysis of Solifenacin in human plasma, various linear ranges have been established. For instance, one method demonstrated linearity over a concentration range of 0.5 to 60.0 ng/mL with a regression coefficient (r²) of ≥ 0.9994. bioline.org.br Another study reported a linear range of 1 to 50 ng/mL with an r² of 0.9990. mdpi.com A third study showed linearity from 0.1 to 100.0 ng/mL with a correlation coefficient (r²) of ≥ 0.9975. d-nb.info The lower limit of quantitation (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. bioline.org.br

| Study | Linear Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantitation (LLOQ) (ng/mL) |

| Ammari et al. | 0.5 – 60.0 bioline.org.brbioline.org.br | ≥ 0.9994 bioline.org.brbioline.org.br | 0.5 bioline.org.br |

| Kim et al. | 1 – 50 mdpi.com | 0.9990 mdpi.com | Not explicitly stated, but lowest standard is 1.0 mdpi.com |

| Babu et al. | 0.1 – 100.0 d-nb.info | ≥ 0.9975 d-nb.info | 0.1 d-nb.info |

| Paliwal et al. | 0.200 – 30.361 ijddr.in | Not specified, but assay exhibited a linear dynamic range ijddr.in | 0.200 ijddr.in |

Precision and Accuracy Evaluation

The validation of bioanalytical methods is crucial to ensure reliable data. Precision and accuracy are key parameters in this validation process. For methods using Solifenacin-d5 as an internal standard, precision is typically assessed by calculating the coefficient of variation (CV), while accuracy is determined by comparing the measured concentration to the true concentration.

In a study validating an HPLC-MS/MS method for solifenacin in human plasma, the intra-day accuracy for the lower limit of quantitation (LLOQ), low, mid, and high-quality control (QC) levels were 91.52%, 98.91%, 103.52%, and 97.40%, respectively. bioline.org.br The corresponding precision values (CV%) were 8.77%, 3.74%, 2.79%, and 2.25%. bioline.org.br Inter-day accuracy and precision were also within acceptable limits, demonstrating the robustness of the method. bioline.org.br Another study reported intra- and inter-day precision for solifenacin analysis in human plasma to be between 2.2–8.0% and 3.1–7.6%, respectively, with accuracy results within the acceptable criteria of 85% to 115%. mdpi.com

Similarly, a study on the simultaneous estimation of solifenacin and tamsulosin (B1681236) in rat plasma using Solifenacin-d5 as an internal standard reported precision and accuracy to be less than 15% at low, medium, and high QC levels. researchgate.netresearchgate.net These findings are consistent with FDA guidelines, which generally accept intra- and inter-day precision and accuracy within ±15% (and ±20% for LLOQ). mdpi.comfda.gov

Table 1: Intra-day Precision and Accuracy of Solifenacin Quantification using Solifenacin-d5 (succinate) as an Internal Standard

| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (CV%) |

| LLOQ | 0.5 | 91.52 | 8.77 |

| Low | 1.5 | 98.91 | 3.74 |

| Mid | 30.0 | 103.52 | 2.79 |

| High | 50.0 | 97.40 | 2.25 |

| Data sourced from a study by Ammari, 2015. bioline.org.br |

Selectivity and Sensitivity Considerations

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In the context of bioanalysis, this means no significant interference from endogenous matrix components at the retention time of the analyte and the internal standard. For methods employing Solifenacin-d5, selectivity is typically established by analyzing blank plasma from multiple sources. bioline.org.br Chromatograms of blank plasma should show no interfering peaks at the retention times of solifenacin and Solifenacin-d5. researchgate.net

Sensitivity is determined by the lower limit of quantitation (LLOQ), which is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. For solifenacin, LC-MS/MS methods utilizing Solifenacin-d5 as an internal standard have achieved LLOQs as low as 0.100 ng/mL in rat plasma and 0.200 ng/mL in human plasma. researchgate.netijddr.in Another study reported a linear range of 0.5–60.0 ng/mL for solifenacin in human plasma. bioline.org.br The high sensitivity of these methods is crucial for pharmacokinetic studies where drug concentrations can be very low.

Recovery Studies for Extraction Procedures

The recovery of an analyte from a biological matrix is a critical parameter that reflects the efficiency of the extraction procedure. It is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. Consistent and reproducible recovery is more important than achieving 100% recovery.

In a study using a liquid-liquid extraction (LLE) technique, the mean percentage recovery of solifenacin and its internal standard, Solifenacin-d5, was 65.39 ± 3.646% and 66.24 ± 2.209%, respectively. ijddr.in Another study reported a mean recovery of 84.7% for solifenacin and 86.1% for Solifenacin-d5 from rat plasma using a solid-phase extraction technique. researchgate.netresearchgate.net The consistency of recovery across different concentration levels (low, medium, and high QCs) is a key indicator of a reliable extraction method. researchgate.net

Table 2: Mean Recovery of Solifenacin and Solifenacin-d5 from Rat Plasma

| Compound | Mean Recovery (%) |

| Solifenacin | 84.7 |

| Solifenacin-d5 | 86.1 |

| Data from a study by Kandasamy et al., 2020. researchgate.net |

Matrix Effect Investigations

The matrix effect is the alteration of ionization efficiency of an analyte due to the presence of co-eluting components from the biological matrix. It can lead to inaccurate quantification if not properly compensated for. The use of a stable isotopically labeled internal standard like Solifenacin-d5 is the most effective way to mitigate matrix effects in LC-MS/MS analysis. chromatographyonline.com

Since the deuterated internal standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction. scispace.com Studies have shown that with Solifenacin-d5 as an internal standard, the matrix effect for solifenacin quantification is well within acceptable limits. For instance, in one study, the mean matrix factors for solifenacin at low and high QC levels were between 96.34% to 104.85% and 94.62% to 103.88%, respectively, with a coefficient of variance (%CV) of 4.21% and 3.67%. researchgate.net This indicates that the matrix had a minimal and consistent effect on the ionization of the analyte.

Stability of Analytes and Internal Standards in Biological Matrices

The stability of both the analyte and the internal standard in the biological matrix under various storage and handling conditions is crucial for the integrity of bioanalytical data. Stability studies typically evaluate freeze-thaw stability, short-term (bench-top) stability, long-term stability, and autosampler stability.

In a study validating an HPLC-MS/MS method for solifenacin in human plasma, solifenacin was found to be stable for three freeze-thaw cycles. bioline.org.br The dry extract was stable for 24 hours at –70 ± 15 °C, and the reconstituted samples were stable for 26 hours in the autosampler at 5 ± 3 °C. bioline.org.br Long-term stability is also assessed to ensure that samples can be stored for extended periods without degradation. The use of a stable internal standard like Solifenacin-d5, which is expected to have similar stability to the analyte, helps in correcting for any potential degradation during sample processing and analysis. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is more commonly used for the analysis of solifenacin in biological fluids, GC-MS can also be employed, particularly for the determination of related substances. caymanchem.comd-nb.infoscielo.br For instance, a GC method has been developed for the determination of 3-quinuclidinol, a related substance of solifenacin, in the drug substance. e-journals.in In such applications, an internal standard is also crucial for accurate quantification. e-journals.in

Deuterated compounds are effective internal standards in GC-MS as well. wikipedia.org However, the volatility and thermal stability of the analyte and internal standard are important considerations for GC-MS analysis. While there is limited specific information on the use of Solifenacin-d5 in GC-MS for solifenacin quantification, the principles of using a deuterated internal standard remain the same: to correct for variations in injection volume and potential degradation in the hot injection port.

Comparative Analysis of LC-MS/MS and GC-MS in Deuterated Compound Quantification

Both LC-MS/MS and GC-MS are powerful techniques for the quantification of deuterated compounds, but they have distinct advantages and disadvantages.

LC-MS/MS is generally preferred for the analysis of non-volatile and thermally labile compounds like solifenacin. scielo.br It offers high sensitivity and specificity, especially with the use of multiple reaction monitoring (MRM) on a triple-quadrupole mass spectrometer. chromatographyonline.com The use of a deuterated internal standard like Solifenacin-d5 in LC-MS/MS is considered the gold standard for bioanalysis as it effectively compensates for matrix effects, which can be a significant issue in LC-MS. chromatographyonline.comscispace.com

GC-MS , on the other hand, is well-suited for volatile and thermally stable compounds. scielo.br It often provides excellent chromatographic separation and generates reproducible mass spectra. chromatographyonline.com While deuterated internal standards are also used in GC-MS, matrix effects are generally considered to be less of an issue compared to LC-MS. chromatographyonline.com However, derivatization may be required for non-volatile compounds to make them suitable for GC analysis, which can add complexity to the sample preparation process. researchgate.net

In the context of quantifying solifenacin, LC-MS/MS with Solifenacin-d5 as an internal standard is the more prevalent and arguably more suitable technique due to the physicochemical properties of solifenacin. d-nb.inforesearchgate.net

Research on Solifenacin Metabolism Using Deuterated Analogs

In Vitro Metabolic Studies of Solifenacin (B1663824)

In vitro studies, primarily using human liver microsomes, have been fundamental in elucidating the metabolic fate of solifenacin. tmda.go.tzfda.gov These studies have shown that solifenacin is extensively metabolized in the liver, with the primary elimination pathway being mediated by the cytochrome P450 enzyme system. fda.govqbdpharmaceuticals.comastellas.us While the primary pathway is through CYP3A4, alternative metabolic routes also exist. fda.govqbdpharmaceuticals.comastellas.usfda.gov

Identification and Characterization of Metabolites

Following oral administration, several metabolites of solifenacin have been identified in human plasma and urine. fda.govastellas.usfda.gov The principal metabolic transformations occur through N-oxidation of the quinuclidin ring and 4R-hydroxylation of the tetrahydroisoquinoline ring. fda.govqbdpharmaceuticals.comastellas.us These processes lead to the formation of one pharmacologically active metabolite and three major inactive metabolites. tmda.go.tzfda.govqbdpharmaceuticals.com

One of the primary metabolic pathways for solifenacin is the N-oxidation of the quinuclidin ring, resulting in the formation of Solifenacin N-oxide. fda.govqbdpharmaceuticals.comastellas.us This metabolite is considered pharmacologically inactive. tmda.go.tzqbdpharmaceuticals.comastellas.us Studies analyzing the excretion of radiolabeled solifenacin have found that the N-oxide metabolite accounts for a significant portion of the excreted substance, with about 18% of the radioactivity in urine being attributed to this compound. qbdpharmaceuticals.comopenaccessjournals.com It is also identified as a potential impurity that can form when solifenacin is stored under oxidative conditions. caymanchem.comnih.gov

A third key metabolite is 4R-hydroxy-N-oxide solifenacin, which is formed through both hydroxylation and N-oxidation. tmda.go.tzopenaccessjournals.com This metabolite is pharmacologically inactive. fda.govqbdpharmaceuticals.comastellas.us It is formed from solifenacin by the cytochrome P450 isoform CYP3A4 in human liver microsomes. caymanchem.com Excretion data indicates that the 4R-hydroxy-N-oxide metabolite represents about 9% of the radioactivity found in urine after administration of [14C-labelled]-solifenacin. qbdpharmaceuticals.comopenaccessjournals.com

Table 1: Major Metabolites of Solifenacin

| Metabolite | Formation Pathway | Pharmacological Activity | Enzyme(s) Involved |

|---|---|---|---|

| Solifenacin-N-oxide | N-oxidation of the quinuclidin ring fda.govqbdpharmaceuticals.comastellas.us | Inactive tmda.go.tzqbdpharmaceuticals.comastellas.us | Cytochrome P450 drugbank.com |

| 4R-hydroxy solifenacin | 4R-hydroxylation of the tetrahydroisoquinoline ring fda.govqbdpharmaceuticals.comastellas.us | Active fda.govopenaccessjournals.comdrugbank.com | CYP3A4, CYP1A1, CYP2D6 fda.govdrugbank.com |

| 4R-hydroxy-N-oxide solifenacin | N-oxidation and 4R-hydroxylation tmda.go.tzopenaccessjournals.com | Inactive fda.govqbdpharmaceuticals.comastellas.us | CYP3A4 caymanchem.com |

| N-glucuronide of solifenacin | Direct glucuronidation drugbank.com | Inactive tmda.go.tzfda.govqbdpharmaceuticals.com | UGTs (inferred) |

4R-hydroxy Solifenacin Formation

Role of Cytochrome P450 Enzymes (CYP3A4) in Solifenacin Metabolism

In vitro studies using human liver microsomes have definitively established that solifenacin is a substrate for the cytochrome P450 3A4 (CYP3A4) enzyme. fda.govpom.go.idmedsafe.govt.nz This enzyme is responsible for the primary elimination pathway of the drug. qbdpharmaceuticals.comastellas.uspatsnap.com The involvement of CYP3A4 is significant, as inhibitors or inducers of this enzyme can alter the pharmacokinetics of solifenacin. fda.govpom.go.idmedsafe.govt.nz For instance, co-administration with potent CYP3A4 inhibitors like ketoconazole (B1673606) leads to a substantial increase in solifenacin exposure. tmda.go.tzfda.govopenaccessjournals.com Conversely, CYP3A4 inducers may decrease solifenacin concentrations. astellas.com At therapeutic concentrations, solifenacin itself does not significantly inhibit other CYP enzymes such as CYP1A1/2, 2C9, 2C19, or 2D6. tmda.go.tzfda.govopenaccessjournals.com

The metabolism of solifenacin is extensive, with CYP3A4 playing the central role. nih.govresearchgate.net The enzyme facilitates both the N-oxidation and the 4R-hydroxylation of the molecule. fda.govdrugbank.com While these are the primary metabolic routes, alternate pathways exist, including direct glucuronidation to form the N-glucuronide of solifenacin. tmda.go.tzdrugbank.com The systemic clearance of solifenacin is approximately 9.5 L/h. tmda.go.tz The complex interplay of these pathways results in the formation of multiple metabolites, with their relative abundance detailed in excretion studies. After a single 10 mg dose of radiolabeled solifenacin, about 70% of the radioactivity was detected in urine and 23% in feces over 26 days. tmda.go.tzopenaccessjournals.com Unchanged solifenacin accounted for about 11% of the radioactivity recovered in urine. tmda.go.tzopenaccessjournals.com

Table 2: Solifenacin Excretion Profile

| Compound | Percentage of Radioactivity in Urine |

|---|---|

| Unchanged Solifenacin | ~11% qbdpharmaceuticals.comopenaccessjournals.com |

| N-oxide metabolite | ~18% qbdpharmaceuticals.comopenaccessjournals.com |

| 4R-hydroxy-N-oxide metabolite | ~9% qbdpharmaceuticals.comopenaccessjournals.com |

| 4R-hydroxy metabolite | ~8% qbdpharmaceuticals.comopenaccessjournals.com |

Inhibition and Induction Studies of CYP Isoenzymes

In vitro studies using human liver microsomes have been conducted to determine the potential of solifenacin to interact with the cytochrome P450 (CYP) family of enzymes, which are crucial for the metabolism of many drugs. Research indicates that at therapeutic concentrations, solifenacin does not inhibit the major CYP isoenzymes, including CYP1A1/2, 2C9, 2C19, 2D6, or 3A4. medsafe.govt.nztmda.go.tzhres.casahpra.org.za This suggests that solifenacin is unlikely to alter the clearance of other drugs that are metabolized by these enzymes. tmda.go.tzopenaccessjournals.comnih.gov

Conversely, solifenacin itself is a substrate for CYP3A4, meaning its own metabolism is primarily mediated by this enzyme. medsafe.govt.nzhres.caastellas.usfda.gov Consequently, substances that inhibit or induce CYP3A4 can alter the pharmacokinetics of solifenacin. hres.capom.go.id For instance, co-administration with potent CYP3A4 inhibitors, such as ketoconazole, has been shown to significantly increase the plasma concentration of solifenacin. medsafe.govt.nzsahpra.org.zapom.go.id The effects of enzyme inducers on the pharmacokinetics of solifenacin and its metabolites have not been as extensively studied. medsafe.govt.nzsahpra.org.zanps.org.au

Table 1: Interaction of Solifenacin with CYP Isoenzymes

| Interaction Type | CYP Isoenzyme | Finding | Implication |

|---|---|---|---|

| Inhibition by Solifenacin | CYP1A1/2, 2C9, 2C19, 2D6, 3A4 | No significant inhibition at therapeutic concentrations. medsafe.govt.nzsahpra.org.zafda.gov | Unlikely to affect the metabolism of co-administered drugs. openaccessjournals.com |

| Metabolism of Solifenacin | CYP3A4 | Solifenacin is a substrate. astellas.usfda.gov | Potent CYP3A4 inhibitors (e.g., ketoconazole) increase solifenacin exposure. medsafe.govt.nzsahpra.org.za |

| Metabolism of Solifenacin | CYP1A1, CYP2D6 | Alternate, minor metabolic pathways. drugbank.comfda.gov | Contribute to overall metabolism but are not the primary route. |

Non-CYP Mediated Metabolic Pathways

While the primary route of solifenacin metabolism is oxidation via CYP3A4, alternate metabolic pathways exist. astellas.usnps.org.aunih.gov One of these non-CYP mediated routes is direct glucuronidation. drugbank.com This process involves the conjugation of solifenacin with glucuronic acid, forming an N-glucuronide metabolite, which is pharmacologically inactive. hres.caastellas.us This pathway, along with CYP-mediated N-oxidation and hydroxylation, contributes to the extensive metabolism of solifenacin in the liver. hres.caastellas.usnih.gov

In Vivo Metabolic Fate of Solifenacin in Animal Models (using unlabeled solifenacin for comparison with in vitro studies)

Studies in animal models, including mice, rats, and dogs, are crucial for understanding the in vivo behavior of solifenacin and provide a basis for comparison with human data. The metabolic profile in mice and dogs has been found to be qualitatively similar to that in humans, making them relevant species for toxicological and metabolic evaluation. hpfb-dgpsa.caogyei.gov.hu

Distribution and Elimination Studies in Animal Models

Following oral administration in animal models, solifenacin is readily absorbed. ogyei.gov.hu It is highly distributed to various tissues, with the highest concentrations typically found in the liver, kidney, stomach, and urinary bladder. hpfb-dgpsa.ca Solifenacin is extensively bound to plasma proteins, primarily α1-acid glycoprotein. hres.caastellas.us

The elimination half-life of solifenacin in laboratory animal species is significantly shorter, around 1-4 hours, compared to the 45-68 hours observed in humans. hpfb-dgpsa.cawikipedia.org In animal species like rats and dogs, the primary route of excretion is through fecal and biliary pathways, which contrasts with humans where renal excretion is the main elimination route for the drug and its metabolites. hpfb-dgpsa.ca

Table 2: Comparative Pharmacokinetic Parameters of Solifenacin

| Parameter | Animal Models | Humans |

|---|---|---|

| Primary Excretion Route | Fecal and Biliary hpfb-dgpsa.ca | Renal (Urine) nih.govhpfb-dgpsa.ca |

| Elimination Half-Life | 1–4 hours hpfb-dgpsa.ca | 45–68 hours wikipedia.orgmedcentral.com |

| Tissue Distribution | High; primarily liver, kidney, bladder. hpfb-dgpsa.ca | High; large volume of distribution (600 L). astellas.usfda.gov |

Characterization of Metabolite Excretion Profiles in Animal Models

Solifenacin undergoes extensive metabolism in animal models, resulting in several metabolites. hpfb-dgpsa.ca In rats, for example, solifenacin has been shown to increase the bladder's maximum capacity. nih.gov Studies have identified multiple metabolites in animals, with some being pharmacologically active, though generally less potent than the parent compound. ogyei.gov.hu For instance, metabolites M1 and M3 found in rats and rabbits demonstrated antimuscarinic properties with a lower binding affinity for muscarinic receptors compared to solifenacin. ogyei.gov.hu

The major metabolites identified include the N-oxide of solifenacin, 4R-hydroxy solifenacin, and 4R-hydroxy-N-oxide of solifenacin. hres.ca In humans, after administration of radiolabeled solifenacin, about 69% of the radioactivity is recovered in the urine and 23% in the feces over 26 days. nih.govmedcentral.com The major metabolites found in urine were the N-oxide, 4R-hydroxy solifenacin, and 4R-hydroxy-N-oxide, while the main metabolite in feces was 4R-hydroxy solifenacin. hres.cafda.gov Less than 15% of the dose is excreted as unchanged solifenacin in the urine. hres.canih.gov

Isotope Effects in Solifenacin Metabolism

The use of deuterated compounds like Solifenacin-d5 is central to investigating isotope effects in drug metabolism. scispace.com Deuterium (B1214612), being heavier than hydrogen, forms a stronger covalent bond with carbon. wikipedia.org The cleavage of this C-D bond during a metabolic reaction requires more energy and can therefore proceed at a slower rate than the cleavage of a C-H bond. This phenomenon is known as the deuterium kinetic isotope effect (KIE). tandfonline.com

Investigation of Kinetic Isotope Effects (KIE)

Investigating the KIE can provide deep insight into the rate-limiting steps of a drug's metabolic pathways. nih.gov If deuteration occurs at a site of metabolic attack (e.g., a site of CYP-mediated oxidation), a significant KIE can lead to a reduced rate of metabolism, potentially increasing the drug's half-life and exposure. tandfonline.comtandfonline.com While specific quantitative KIE studies on solifenacin are not widely available in the public domain, the principles of KIE are broadly applied in drug metabolism research. nih.govresearchgate.net A biocatalytic method for the asymmetric deuteration of a precursor to create [2',2',3'-2H3]-solifenacin has been demonstrated, highlighting the feasibility and interest in creating such labeled compounds for advanced metabolic studies. acs.orgnih.gov Such studies are critical for understanding whether deuteration can be used to create a more metabolically stable version of a drug, potentially improving its pharmacokinetic profile. nih.govtandfonline.com

Deuterated Solifenacin in Preclinical Pharmacokinetic and Pharmacodynamic Research

Pharmacokinetic Studies in Animal Models

The use of Solifenacin-d5 as an internal standard has been instrumental in characterizing the pharmacokinetic profile of solifenacin (B1663824) in various animal models, including rats. scielo.br These studies provide foundational knowledge of how the drug is absorbed, distributed, metabolized, and eliminated, which is critical for predicting its behavior in humans.

Absorption Profiles in Preclinical Models

Following oral administration in preclinical models, solifenacin is well-absorbed. drugbank.comfda.govhres.ca In rats, peak plasma concentrations are typically reached within a few hours. Studies in healthy human volunteers show that peak plasma levels (Cmax) of solifenacin are achieved between 3 to 8 hours post-administration. fda.govastellas.usfda.govhres.cahres.ca Plasma concentrations are proportional to the administered dose. fda.govastellas.usfda.govhres.cahres.ca The presence of food does not significantly impact the absorption of solifenacin. fda.govastellas.usfda.govhres.cahres.ca

A study utilizing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous estimation of solifenacin and tamsulosin (B1681236) in rat plasma reported a maximum plasma concentration (Cmax) of 16.887 ng/mL at 4.0 hours (Tmax) for solifenacin after oral administration.

Interactive Table: Solifenacin Absorption in Rats

| Parameter | Value |

| Cmax | 16.887 ng/mL |

| Tmax | 4.0 hours |

Distribution Characteristics in Animal Tissues

Preclinical research indicates that solifenacin is extensively distributed throughout the body. fda.govhres.cahres.ca In rats, solifenacin has shown a high affinity for various tissues. nih.gov It is approximately 98% bound to plasma proteins, primarily to α1-acid glycoprotein. fda.govastellas.usfda.govhres.ca The mean steady-state volume of distribution is approximately 600L, indicating significant distribution into tissues. fda.govastellas.usfda.govhres.ca

Elimination Pathways and Clearance in Animal Models

The elimination of solifenacin primarily occurs through hepatic metabolism, with the cytochrome P450 (CYP) 3A4 enzyme playing a major role. fda.govastellas.usdrugbank.comfda.govhres.cahres.ca In rats, after administration of radiolabeled solifenacin, radioactivity was recovered in both urine and feces. fda.govfda.gov The major metabolites identified include the N-oxide of solifenacin, 4R-hydroxy solifenacin, and 4R-hydroxy-N-oxide of solifenacin. hres.cafda.govfda.gov

In a pharmacokinetic study in rats, solifenacin was eliminated with a half-life of 41.5 hours. The total clearance of solifenacin in healthy adults is reported to be in the range of 7-14 L/h. drugbank.comresearchgate.netnih.gov Renal clearance plays a minor role in its elimination. drugbank.comresearchgate.netnih.gov

Interactive Table: Solifenacin Elimination in Rats

| Parameter | Value |

| Half-life (t½) | 41.5 hours |

| Area Under the Curve (AUC0-48) | 434 ng.h/mL |

Bioavailability Studies in Preclinical Research

Bioavailability studies are crucial for determining the fraction of an orally administered drug that reaches systemic circulation. Solifenacin exhibits high absolute bioavailability, which is approximately 90% in healthy humans. fda.govastellas.usdrugbank.comfda.govhres.cahres.caresearchgate.netnih.govnih.gov This high bioavailability suggests efficient absorption from the gastrointestinal tract and limited first-pass metabolism. nih.gov A study in healthy men demonstrated an absolute oral bioavailability of 88.0%. nih.gov The recovery of solifenacin and its internal standard, Solifenacin-d5, from rat plasma has been shown to be consistent and efficient, which is essential for accurate bioavailability assessments.

Pharmacodynamic Investigations in Preclinical Models

The pharmacodynamic properties of solifenacin, particularly its interaction with muscarinic receptors, have been extensively investigated in preclinical models. These studies are fundamental to understanding its mechanism of action and tissue selectivity.

Receptor Binding Studies (M1, M2, M3 Muscarinic Acetylcholine (B1216132) Receptors)

Solifenacin is a competitive antagonist of muscarinic acetylcholine receptors, with a notable selectivity profile. fda.govastellas.uscaymanchem.com It exhibits the highest affinity for the M3 receptor subtype, followed by M1 and M2 receptors. drugbank.commedchemexpress.comics.org This selectivity is considered to be a key factor in its therapeutic efficacy in treating overactive bladder, as M3 receptors are primarily responsible for mediating bladder smooth muscle contraction. drugbank.comics.org

In vitro radioligand binding studies using human recombinant muscarinic receptors have determined the pKi values (a measure of binding affinity) of solifenacin for M1, M2, and M3 receptors to be 7.6, 6.9, and 8.0, respectively. medchemexpress.comics.org Another study reported Ki values of 25 nM for M1, 125 nM for M2, and 10 nM for M3 receptors. caymanchem.com

Research in mice has shown that oral administration of solifenacin leads to persistent binding to muscarinic receptors in tissues that express the M3 subtype, such as the bladder. nih.gov The onset of this binding was slower but of longer duration compared to oxybutynin (B1027). nih.gov In rat tissues, solifenacin demonstrated a higher inhibitory effect in the bladder compared to the submaxillary gland and heart. nih.gov Specifically, the pKi values in the bladder, submaxillary gland, and heart were 7.38, 7.89, and 7.00, respectively. nih.gov

Studies in anesthetized rats have demonstrated that solifenacin exhibits functional selectivity for the urinary bladder over the salivary gland. nih.gov This is a desirable characteristic, as it may lead to a lower incidence of dry mouth, a common side effect of antimuscarinic drugs.

Interactive Table: Solifenacin Binding Affinities (pKi) for Muscarinic Receptors

| Receptor Subtype | pKi Value |

| M1 | 7.6 medchemexpress.comics.org |

| M2 | 6.9 medchemexpress.comics.org |

| M3 | 8.0 medchemexpress.comics.org |

Cellular Responses to Solifenacin in Isolated Tissues (e.g., Detrusor Muscle Cells)

Solifenacin's primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors, particularly the M3 subtype, which is predominantly responsible for bladder contraction. nih.govpatsnap.comeuti.orgfda.gov Preclinical studies on isolated tissues, such as detrusor muscle cells from the bladder, have been instrumental in elucidating its cellular effects.

Calcium Mobilization Assays

The binding of acetylcholine to M3 receptors on detrusor muscle cells triggers an intracellular signaling cascade that results in the mobilization of calcium (Ca2+) from internal stores, a key step for muscle contraction. patsnap.comnih.gov Solifenacin has been shown to effectively inhibit this process. In studies using isolated guinea pig detrusor muscle cells, solifenacin inhibited carbamoylcholine (a stable analog of acetylcholine) induced calcium mobilization with a high potency, demonstrating a Ki value of 4 nM. caymanchem.comcaymanchem.comvulcanchem.combertin-bioreagent.com This inhibitory effect on calcium mobilization is considered a cornerstone of its therapeutic action in reducing bladder muscle contractility. nih.govjst.go.jp Some research suggests that at high concentrations, solifenacin may also possess a weak Ca2+ channel antagonist effect. karger.comnih.govfrontiersin.org

Contraction Inhibition Studies

Consistent with its effects on calcium signaling, solifenacin demonstrates a robust ability to inhibit the contraction of isolated bladder smooth muscle. caymanchem.comcaymanchem.combertin-bioreagent.com In preclinical models, solifenacin antagonized the contractile effect of carbachol (B1668302) on isolated guinea pig urinary bladder smooth muscle. nih.gov Studies on human detrusor smooth muscle strips have further confirmed these findings, showing that pretreatment with solifenacin leads to a concentration-dependent inhibition of contractions induced by carbachol and electrical field stimulation (EFS). karger.comnih.gov The pA2 value, a measure of antagonist potency, for solifenacin in these studies was found to be similar to that of oxybutynin, another antimuscarinic agent. karger.comnih.gov

In Vivo Functional Assays in Animal Models (e.g., Urinary Bladder Pressure in Rats)

The cellular effects of solifenacin translate to significant functional outcomes in in vivo animal models. A key preclinical assay involves measuring the drug's ability to inhibit increases in urinary bladder pressure in anesthetized rats, a model that mimics the bladder's response to cholinergic stimulation. In these studies, solifenacin, administered at doses ranging from 0.03 to 1 mg/kg, dose-dependently inhibited the rise in urinary bladder pressure induced by carbachol. nih.govcaymanchem.comcaymanchem.com This in vivo evidence supports the bladder-selective action of solifenacin, demonstrating its ability to reduce detrusor muscle activity at clinically relevant concentrations. nih.govjst.go.jpportico.orgnih.gov Furthermore, combination studies in rats have shown that solifenacin can have additive effects with other drugs, such as the β3-adrenergic agonist mirabegron, in decreasing bladder pressure and increasing functional bladder capacity. ics.org

Application in Drug-Drug Interaction Research (Preclinical)

The metabolic fate of solifenacin is a critical aspect of its preclinical evaluation, particularly concerning its potential for drug-drug interactions. Solifenacin-d5 (succinate) is instrumental in these studies, enabling accurate quantification during pharmacokinetic assessments.

Evaluation of Other Drugs' Impact on Solifenacin Metabolism (e.g., CYP3A4 inhibitors)

Solifenacin itself is primarily metabolized by the CYP3A4 enzyme system. fda.govbristol-labs.co.ukmedsafe.govt.nzpom.go.idtmda.go.tzmedsinfo.com.aufda.govhres.cahres.canih.govfda.govnafdac.gov.ng Consequently, its pharmacokinetics can be altered by co-administration with potent inhibitors or inducers of CYP3A4. medsafe.govt.nzpom.go.idfda.govhres.cahres.canafdac.gov.nghres.ca For instance, the potent CYP3A4 inhibitor ketoconazole (B1673606) has been shown to significantly increase the systemic exposure of solifenacin. portico.orgmedsafe.govt.nzpom.go.idtmda.go.tzmedsinfo.com.auhres.cafda.govnafdac.gov.ngresearchgate.net Preclinical and clinical studies have demonstrated that co-administration of ketoconazole can lead to a two- to three-fold increase in the area under the curve (AUC) of solifenacin. medsafe.govt.nzpom.go.idtmda.go.tzmedsinfo.com.aunafdac.gov.ng Similarly, other potent CYP3A4 inhibitors like verapamil, ritonavir, nelfinavir, and itraconazole (B105839) are expected to have a similar effect. medsafe.govt.nztmda.go.tzgeneesmiddeleninformatiebank.nlnafdac.gov.ng Conversely, CYP3A4 inducers such as rifampicin, phenytoin, and carbamazepine (B1668303) may decrease the concentration of solifenacin. medsafe.govt.nztmda.go.tznafdac.gov.ng

Interactive Data Table: Preclinical Findings for Solifenacin

| Parameter | Finding | Species/Model | Reference |

| Calcium Mobilization | Ki = 4 nM for inhibition of carbachol-induced Ca2+ mobilization | Guinea Pig Detrusor Muscle Cells | caymanchem.comcaymanchem.comvulcanchem.combertin-bioreagent.com |

| Contraction Inhibition | pA2 value similar to oxybutynin for inhibiting carbachol-induced contractions | Human Detrusor Smooth Muscle | karger.comnih.gov |

| In Vivo Bladder Pressure | Dose-dependent inhibition (0.03-1 mg/kg) of carbachol-induced pressure increase | Anesthetized Rats | nih.govcaymanchem.comcaymanchem.com |

| CYP Inhibition | No significant inhibition of CYP1A1/2, 2C9, 2C19, 2D6, 3A4 at therapeutic concentrations | Human Liver Microsomes | bristol-labs.co.ukmedsafe.govt.nzpom.go.idtmda.go.tzmedsinfo.com.au |

| CYP3A4 Interaction | Co-administration with ketoconazole (CYP3A4 inhibitor) increases solifenacin AUC 2 to 3-fold | Human | medsafe.govt.nzpom.go.idtmda.go.tzmedsinfo.com.aunafdac.gov.ng |

Research on Solifenacin Succinate Impurity Profiling and Stability with Deuterated Standards

Analytical Methodologies for Impurity Detection and Quantification

The detection and quantification of impurities in solifenacin (B1663824) succinate (B1194679) rely on sophisticated analytical techniques capable of separating and identifying structurally similar compounds. The use of deuterated standards, such as Solifenacin-d5 (succinate), is instrumental in achieving accurate quantification by serving as an internal standard to correct for variations in sample preparation and instrument response.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for analyzing solifenacin succinate and its impurities. Reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated for both assay and related substances determination. researchgate.net These methods are designed to be stability-indicating, meaning they can separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities. researchgate.netakjournals.com

A typical RP-HPLC method involves a C18 or C8 column and a mobile phase consisting of a buffer and an organic solvent, often in a gradient elution mode to achieve optimal separation. ijpsjournal.comnih.gov For instance, one method utilizes a mobile phase of trifluoroacetic acid buffer and methanol (B129727) (80:20 v/v) with UV detection at 258 nm. ijpsjournal.com Another employs a phosphate (B84403) buffer (pH 3.5) and a mixture of acetonitrile (B52724), methanol, and water. researchgate.net The detection wavelength is often set around 220 nm or 225 nm to monitor the eluted compounds. researchgate.netscirp.org

The development of these methods is guided by the International Council for Harmonisation (ICH) guidelines, ensuring validation for parameters such as specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). scirp.orgresearchgate.net For example, a validated method demonstrated linearity over a concentration range of 2–100 µg/mL with an r2 value of 0.9999, and LOD and LOQ values of 0.07 and 0.21 μg/mL, respectively. akjournals.comakjournals.com

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Hypersil BDS C18 (250 × 4.6 mm, 5 µm) ijpsjournal.com | Oyster BDS C8 (250 mm × 4.6 mm i.d., 5 μm) akjournals.comakjournals.com | Zorbax-CN researchgate.net |

| Mobile Phase | Trifluoroacetic acid buffer and methanol (80:20 v/v) ijpsjournal.com | 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 3 with formic acid)–acetonitrile–methanol (52.5:37.5:10, v/v/v) akjournals.comakjournals.com | Phosphate buffer (pH 3.5) and a mixture of acetonitrile, methanol, and water researchgate.net |

| Flow Rate | 1 mL/min ijpsjournal.com | 0.7 mL min−1 akjournals.comakjournals.com | 1.0 mL min−1 researchgate.netresearchgate.net |

| Detection Wavelength | 258 nm ijpsjournal.com | 210 nm akjournals.comakjournals.com | 220 nm researchgate.netresearchgate.net |

Thin-Layer Chromatography (TLC) provides a simpler, alternative method for the separation and identification of solifenacin succinate and its impurities. akjournals.com HPTLC (High-Performance Thin-Layer Chromatography) methods have been developed for the estimation of solifenacin succinate in bulk and tablet forms. researchgate.net

In one TLC method, separation was achieved on preparative plates using a mobile phase of methanol–water (9.5:0.5, v/v). akjournals.com The separated spots can be visualized using reagents like Dragendroff reagent or under UV light. akjournals.comnih.gov For instance, in one system, the RF value for solifenacin was 0.52, while its degradation product had an RF of 0.72. akjournals.com Another HPTLC method utilized a mobile phase of methanol: water: glacial acetic acid (9:1:0.1 v/v/v) with UV detection at 216 nm, where the retention factor for solifenacin succinate was 0.49 ± 0.03. researchgate.net

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase | Silica (B1680970) gel G akjournals.com | HPTLC silica plates 60 F254 researchgate.net |

| Mobile Phase | Methanol–water (9.5:0.5, v/v) akjournals.com | Methanol: Water: Glacial acetic acid (9:1:0.1 v/v/v) researchgate.net |

| Detection | Dragendroff reagent akjournals.com | UV at 216 nm researchgate.net |

| Retention Factor (RF) of Solifenacin | 0.52 akjournals.com | 0.49 ± 0.03 researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Impurity Analysis

Degradation Pathways and Products of Solifenacin Succinate

Forced degradation studies are essential to understand the stability of a drug substance under various stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress. researchgate.netscirp.org These studies help in identifying potential degradation products that could form during storage or manufacturing.

Solifenacin succinate has been found to be susceptible to acid-induced degradation. researchgate.netoup.com Studies have shown that significant degradation occurs when the drug is subjected to acidic conditions. researchgate.net Refluxing with 5 M HCl has been shown to achieve complete degradation. oup.com The primary acid degradation product is often an official impurity, referred to as SOL imp-A. oup.com The degradation process can be followed by techniques like TLC. oup.com In one study, acid degradation resulted in two product peaks in the chromatogram. akjournals.com

Oxidation is another significant degradation pathway for solifenacin, leading to the formation of N-oxide impurities. nih.gov The amorphous form of solifenacin is particularly unstable and prone to oxidation, which can occur at the quinuclidine (B89598) ring. nih.gov Solifenacin N-oxide is a known impurity that can be formed during the manufacturing process or upon storage. google.com Analytical methods, particularly HPLC, are developed to have sufficient resolution to separate solifenacin from its N-oxide impurity. researchgate.net For instance, one method reported a resolution of greater than 3.0 between solifenacin succinate and solifenacin N-oxide. researchgate.net The presence of this impurity is carefully controlled, with limits often set to less than 0.1% under normal storage conditions. google.com

Identification of Acid Degradation Products

Stability-Indicating Analytical Method Development

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. The development of such methods for solifenacin succinate is a regulatory requirement and crucial for quality control. akjournals.com

These methods must be able to separate the intact drug from its degradation products and impurities, demonstrating specificity. ijpsjournal.comscirp.org Forced degradation studies are performed to generate these degradation products and prove the method's stability-indicating power. researchgate.netscirp.org The peak purity of the principal peak is often assessed using a photodiode array (PDA) detector to ensure that it is homogeneous and free from any co-eluting impurities. scirp.org The validation of these methods according to ICH guidelines confirms their suitability for routine quality control and stability testing of solifenacin succinate in pharmaceutical formulations. ijpsjournal.comresearchgate.net

Forced Degradation Studies (Hydrolysis, Oxidation, Photolysis, Thermal)

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. akjournals.com Studies on Solifenacin Succinate have been conducted under various stress conditions as mandated by the International Conference on Harmonisation (ICH) guidelines to elucidate its degradation pathways. akjournals.comresearchgate.net The drug has been subjected to hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress to assess its stability-indicating properties. researchgate.netijrpr.com

Different studies show varying degrees of degradation depending on the specific conditions applied. For instance, Solifenacin has been found to be unstable under oxidative and photolytic stress in some studies. researchgate.net In contrast, other research indicates stability against thermal and oxidative conditions but significant degradation under hydrolytic stress. researchgate.net One study found that Solifenacin undergoes degradation under acidic, basic, and oxidative conditions, with oxidative degradation proceeding the fastest. akjournals.com The primary acid degradation product has been identified as its official impurity, SOL imp-A. oup.com

The conditions for these studies typically involve exposing a solution of the active pharmaceutical ingredient (API) to agents like hydrochloric acid (acid hydrolysis), sodium hydroxide (B78521) (base hydrolysis), and hydrogen peroxide (oxidation). akjournals.comscirp.org Thermal stress is applied using dry heat, and photolytic stability is tested by exposing the substance to UV light. akjournals.comijrpr.com The ability of analytical methods to separate the main drug peak from the peaks of these degradation products is crucial for a method to be considered "stability-indicating". akjournals.comijrpr.com

| Stress Condition | Reagent/Parameters | Duration & Temperature | Degradation (%) | Source(s) |

| Acid Hydrolysis | 1N HCl | 6 hours at 60°C | 1.95 | ijrpr.com |

| 0.5N HCl | 48 hours | Significant | oup.com | |

| 5M HCl | 6 hours at 80°C (reflux) | Significant | akjournals.com | |

| 0.1N HCl | 4 hours at 60°C | 1.9 - 3.9 | ijpsjournal.com | |

| Base Hydrolysis | 1N NaOH | 6 hours at 60°C | 0.83 | ijrpr.com |

| 0.5N NaOH | 48 hours | Significant | oup.com | |

| 5M NaOH | 6 hours at 80°C (reflux) | Significant | akjournals.com | |

| 0.1N NaOH | 3 hours at 60°C | 2.5 - 3.6 | ijpsjournal.com | |

| Oxidation | 20% H₂O₂ | 6 hours at 60°C | 0.2 | ijrpr.com |

| 3.0% H₂O₂ | 48 hours | Significant | oup.com | |

| 3% H₂O₂ | 4 hours at 80°C (reflux) | Significant | akjournals.com | |

| 3% H₂O₂ | 2 hours at 60°C | ~3.0 - 3.9 | ijpsjournal.com | |

| Thermal | Dry Heat | 6 hours at 105°C | 2.6 | ijrpr.com |

| Dry Heat | 10 days at 60°C | Significant | oup.com | |

| Dry Heat | 7 days at 80°C | Significant | akjournals.com | |

| Photolysis | UV Light | 1.2 million lux hours & 200 Watt hours | 2.0 | ijrpr.com |

| UV Light | As per ICH Q1B for 10 days | Significant | oup.com |

Note: The extent of degradation can vary based on the exact experimental setup, concentration, and formulation.

Long-Term and Accelerated Stability Testing Methodologies

Stability testing provides evidence on how the quality of a drug product changes over time under the influence of environmental factors like temperature and humidity. researchgate.net These tests are essential for determining recommended storage conditions and shelf-life. researchgate.net The methodologies follow ICH guidelines, which specify the conditions for long-term and accelerated testing. researchgate.netnih.gov

For Solifenacin Succinate, long-term stability studies are typically conducted at 25°C ± 2°C with 60% ± 5% relative humidity (RH) for a duration of 12 to 24 months. researchgate.netgeneesmiddeleninformatiebank.nl Accelerated stability studies are performed under more strenuous conditions, commonly 40°C ± 2°C and 75% ± 5% RH, for a period of 6 months. researchgate.netgeneesmiddeleninformatiebank.nl Some studies may also include intermediate conditions, such as 30°C ± 2°C / 65% ± 5% RH. vvkt.lt During these studies, parameters such as appearance, assay, water content, dissolution, and related substances are monitored to ensure the product remains within specification. vvkt.lt Research has shown that tablets fabricated using direct compression exhibit markedly reduced degradation products under accelerated conditions compared to those made by wet granulation. nih.gov

| Study Type | Storage Condition | Minimum Duration | Source(s) |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months | researchgate.netgeneesmiddeleninformatiebank.nl |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | vvkt.lt |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | researchgate.netgeneesmiddeleninformatiebank.nlnih.gov |

Role of Solifenacin-d5 (succinate) as a Reference Standard in Quality Control and Research

Solifenacin-d5 (succinate) is a deuterium-labeled version of Solifenacin Succinate. medchemexpress.com Its primary and most critical role in pharmaceutical analysis is to serve as an internal standard for the quantification of solifenacin in various samples, most commonly by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). medkoo.combiomol.comcaymanchem.combertin-bioreagent.com

An internal standard is a compound added in a constant amount to samples, calibration standards, and quality controls in an analysis. scioninstruments.com The use of an isotopically labeled version of the analyte, such as Solifenacin-d5, is considered the gold standard for an internal standard in mass spectrometry-based bioanalysis. aptochem.com This is because its physical and chemical properties are nearly identical to the analyte (the non-labeled drug). aptochem.com It co-elutes with the analyte during chromatographic separation but is differentiated by the mass spectrometer due to its higher mass. aptochem.com This allows it to compensate for variations in sample preparation, injection volume, and ionization efficiency, thereby significantly improving the accuracy, precision, and robustness of the analytical method. scioninstruments.comaptochem.comclearsynth.com

Method Development and Validation for Impurity Quantification

The development of sensitive and specific analytical methods is crucial for quantifying impurities in Solifenacin Succinate. pharmacophorejournal.com Validated stability-indicating methods, typically using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or mass spectrometry detectors, are required for the determination of related substances and degradation products. scirp.orgpharmacophorejournal.comscirp.org

In methods utilizing LC-MS/MS, Solifenacin-d5 (succinate) is the ideal internal standard. nih.govresearchgate.net A validated UPLC-MS/MS method for determining solifenacin in plasma used Solifenacin-d5 as the internal standard, monitoring the specific mass transitions of the precursor ion to the product ion for both the analyte and the standard. nih.gov For solifenacin, the transition was m/z 363.21→110.05, and for Solifenacin-d5, it was m/z 368.19→110.05. nih.gov

Method validation is performed according to ICH Q2(R1) guidelines and includes evaluating parameters such as specificity, linearity, precision, accuracy, robustness, and the limits of detection (LOD) and quantification (LOQ). scirp.orgijpsjournal.com The LOQ for various Solifenacin Succinate impurities has been reported in the range of 0.135 to 0.221 μg/mL. scirp.orgscirp.org The use of a deuterated internal standard is integral to validating the method for its intended purpose, ensuring reliable quantification of impurities. clearsynth.com

| Validation Parameter | Description | Typical Finding for Solifenacin Methods | Source(s) |

| Specificity | Ability to assess the analyte unequivocally in the presence of other components like impurities and degradants. | The method is able to separate Solifenacin from all known impurities and degradation products. | scirp.orgoup.com |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.999 over the concentration range. | akjournals.comijrpr.com |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | %RSD for replicate injections is typically low, e.g., < 2%. | ijrpr.comscirp.org |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery is typically within 90.0% to 110.0%. | pharmacophorejournal.com |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Ranged from 0.135 - 0.221 µg/mL for impurities. | scirp.orgscirp.org |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Method remains reliable with small changes in flow rate, pH, and temperature. | ijrpr.comscirp.org |

Ensuring Traceability and Regulatory Compliance in Analytical Standards

In the pharmaceutical industry, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate strict guidelines on data integrity and traceability. researchgate.netzamann-pharma.com Traceability is the ability to track every aspect of the development and manufacturing process, ensuring that all measurements are reliable and can be related to a reference. zamann-pharma.comvisuresolutions.com

The use of Certified Reference Materials (CRMs) and high-quality reference standards is fundamental to achieving metrological traceability and regulatory compliance. gbjpl.com.auwikipedia.org A reference standard like Solifenacin-d5 (succinate) serves as a benchmark for quality control. simsonpharma.com When used for instrument calibration or as an internal standard in validated analytical methods, it ensures that the quantitative results are accurate and reproducible. wikipedia.orgsynthinkchemicals.com

Suppliers of such standards provide a Certificate of Analysis that documents the material's identity, purity, and other critical properties, which is essential for regulatory submissions and audits. gbjpl.com.ausynzeal.com By using a well-characterized, high-purity deuterated standard, pharmaceutical companies can ensure their analytical data is robust, defensible, and compliant with global regulatory expectations, ultimately safeguarding product quality and patient safety. researchgate.netpharmuni.com

Q & A

Q. What guidelines ensure ethical reporting of Solifenacin-d5’s preclinical data?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies, detailing housing conditions and randomization. Disclose conflicts of interest (e.g., funding sources) and data availability (e.g., deposition in public repositories like ChEMBL). For in vitro studies, follow MIAME standards for replicability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.